molecular formula C26H27NO5S B2593810 Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate CAS No. 518317-36-7

Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2593810
CAS No.: 518317-36-7
M. Wt: 465.56
InChI Key: YDAZWIPCXYTFSJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthofuran core, a sulfonamide group, and an ester functional group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthol derivative, under acidic or basic conditions.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the naphthofuran intermediate with a sulfonyl chloride derivative, such as 4-tert-butylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the ester or sulfonamide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The naphthofuran core may also contribute to the compound’s biological activity by interacting with cellular components and affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate can be compared with other similar compounds, such as:

    Naphthofuran derivatives: These compounds share the naphthofuran core and may have similar chemical and biological properties.

    Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antimicrobial and therapeutic activities.

    Ester derivatives: Esters are commonly used in organic synthesis and have various applications in chemistry and industry.

Properties

IUPAC Name

ethyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5S/c1-6-31-25(28)23-16(2)32-24-20-10-8-7-9-19(20)22(15-21(23)24)27-33(29,30)18-13-11-17(12-14-18)26(3,4)5/h7-15,27H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAZWIPCXYTFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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